molecular formula C16H17BrN2O B14916005 3-Benzyl-1-(4-bromobenzyl)-1-methylurea

3-Benzyl-1-(4-bromobenzyl)-1-methylurea

Cat. No.: B14916005
M. Wt: 333.22 g/mol
InChI Key: LXDAXZRGGYFIMX-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-bromobenzyl)-1-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group and a bromobenzyl group attached to a methylurea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-bromobenzyl)-1-methylurea typically involves the reaction of benzyl isocyanate with 4-bromobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-bromobenzyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

3-Benzyl-1-(4-bromobenzyl)-1-methylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-bromobenzyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1-(4-chlorobenzyl)-1-methylurea
  • 3-Benzyl-1-(4-fluorobenzyl)-1-methylurea
  • 3-Benzyl-1-(4-methylbenzyl)-1-methylurea

Uniqueness

3-Benzyl-1-(4-bromobenzyl)-1-methylurea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards its molecular targets.

Properties

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

3-benzyl-1-[(4-bromophenyl)methyl]-1-methylurea

InChI

InChI=1S/C16H17BrN2O/c1-19(12-14-7-9-15(17)10-8-14)16(20)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

LXDAXZRGGYFIMX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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